molecular formula C9H10BrNO2 B3247622 1-(3-Bromopropyl)-3-nitrobenzene CAS No. 1823-16-1

1-(3-Bromopropyl)-3-nitrobenzene

Cat. No.: B3247622
CAS No.: 1823-16-1
M. Wt: 244.08 g/mol
InChI Key: MGFFFNXZMWVGJH-UHFFFAOYSA-N
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Description

1-(3-Bromopropyl)-3-nitrobenzene is an organic compound that features both a bromine atom and a nitro group attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(3-Bromopropyl)-3-nitrobenzene can be synthesized through a multi-step process. One common method involves the nitration of 1-(3-bromopropyl)benzene. The nitration reaction typically uses a mixture of concentrated sulfuric acid and concentrated nitric acid to introduce the nitro group onto the benzene ring. The reaction is carried out under controlled temperature conditions to ensure the selective formation of the desired nitro compound.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to maintain consistent reaction conditions and improve yield. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions: 1-(3-Bromopropyl)-3-nitrobenzene undergoes various types of chemical reactions, including:

    Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst or using chemical reductants like tin(II) chloride.

    Oxidation: The compound can undergo oxidation reactions, although these are less common due to the presence of the electron-withdrawing nitro group.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate can be used in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) or tin(II) chloride in hydrochloric acid.

    Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.

Major Products Formed:

    Nucleophilic Substitution: Products vary depending on the nucleophile used, such as azides, thiocyanates, or amines.

    Reduction: The primary product is 1-(3-aminopropyl)-3-nitrobenzene.

    Oxidation: Products depend on the specific oxidizing agent and conditions used.

Scientific Research Applications

1-(3-Bromopropyl)-3-nitrobenzene has several applications in scientific research:

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

    Medicinal Chemistry: The compound can be used to develop pharmaceuticals, particularly those requiring nitro or bromine functionalities.

    Material Science: It can be utilized in the preparation of polymers and other advanced materials with specific properties.

Mechanism of Action

The mechanism of action of 1-(3-Bromopropyl)-3-nitrobenzene in chemical reactions involves the reactivity of the bromine atom and the nitro group. The bromine atom acts as a leaving group in nucleophilic substitution reactions, while the nitro group can participate in electron-withdrawing interactions, influencing the reactivity of the benzene ring. The molecular targets and pathways involved depend on the specific reaction and conditions used.

Comparison with Similar Compounds

    1-(3-Bromopropyl)benzene: Lacks the nitro group, making it less reactive in certain types of reactions.

    3-Nitrobenzyl Bromide: Contains a nitro group and a bromine atom, but the bromine is attached to a different position on the benzene ring.

    1-(3-Chloropropyl)-3-nitrobenzene: Similar structure but with a chlorine atom instead of bromine, which affects its reactivity and the types of reactions it undergoes.

Uniqueness: 1-(3-Bromopropyl)-3-nitrobenzene is unique due to the combination of the bromine atom and the nitro group on the benzene ring, which provides a distinct reactivity profile. This makes it a valuable intermediate in organic synthesis and a useful compound in various research applications.

Properties

IUPAC Name

1-(3-bromopropyl)-3-nitrobenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10BrNO2/c10-6-2-4-8-3-1-5-9(7-8)11(12)13/h1,3,5,7H,2,4,6H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MGFFFNXZMWVGJH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)[N+](=O)[O-])CCCBr
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10BrNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

Compound 95-1 (220 mg) was dissolved in methylene chloride (10 ml), triphenylphosphine (350 mg) and N-bromosuccinimide (238 mg) were added under ice-cooling, and the mixture was stirred under ice-cooling for 1 hr, and at room temperature for 12 hr. The reaction mixture was washed with water and saturated brine, and dried over anhydrous magnesium sulfate. The solvent was evaporated under reduced pressure. Diethyl ether (30 ml) was added, and the precipitated triphenylphosphine oxide was filtered off. The concentrate of the filtrate was purified by silica gel column chromatography to give the object product (280 mg) as a colorless oil.
Quantity
220 mg
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
350 mg
Type
reactant
Reaction Step Two
Quantity
238 mg
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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